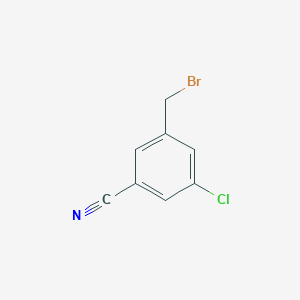

3-(Bromomethyl)-5-chlorobenzonitrile

Vue d'ensemble

Description

The compound 3-(Bromomethyl)-5-chlorobenzonitrile is a halogenated aromatic nitrile that contains both bromine and chlorine substituents. It is structurally related to various other halogenated benzonitriles, which have been studied for their potential applications in organic synthesis and biological activities. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of halogenated benzonitriles and related compounds often involves multi-step reactions, including bromination, nucleophilic substitution, and cyclization. For instance, the synthesis of 5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid, a metabolite of zomepirac, involves bromination with N-bromosuccinimide followed by several other steps . Similarly, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid includes bromination with hydrogen bromide or phosphorus oxybromide . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

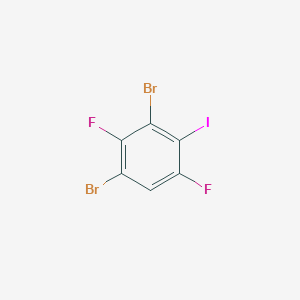

The molecular structure of halogenated benzonitriles is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For example, in 4-bromo-2,6-dichlorobenzonitrile, there is a notable interaction between the Lewis base (CN) and the Lewis acid (Br), which is a feature of the crystal packing . Similar interactions and structural features might be expected in this compound, affecting its reactivity and physical properties.

Chemical Reactions Analysis

Halogenated benzonitriles can undergo various chemical reactions, including nucleophilic substitution and coupling reactions. The presence of electron-withdrawing groups such as nitriles and halogens can make these compounds suitable for further functionalization. For instance, 3-(Bromomethylene)isobenzofuran-1(3H)-ones can be synthesized through bromocyclization and further transformed via palladium-catalyzed cross-coupling reactions . These reactions could be relevant for modifying this compound for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzonitriles are influenced by their molecular structure. The presence of halogens can lead to higher molecular weights, increased boiling points, and greater lipophilicity. The crystal structures of o-chloro- and o-bromobenzonitrile show that halogen...nitrogen interactions and weak hydrogen bonds play a role in the packing arrangements . These interactions could also be important in determining the properties of this compound.

Applications De Recherche Scientifique

Synthesis of Anticonvulsants

- Uno et al. (1979) synthesized 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives from 3-(bromomethyl)-1,2-benzisoxazole, which showed marked anticonvulsant activity in mice (Uno, Kurokawa, Masuda, & Nishimura, 1979).

Preparation of Pharmacologically Active Compounds

- Chapman et al. (1973) prepared 2- and 3-dialkylaminomethyl-5-methoxybenzo[b]thiophens from the appropriate bromomethyl compound and secondary amines (Chapman, Clarke, Gore, Manolis, & Porter, 1973).

Organic and Coordination Chemistry

- Wang et al. (2006) used 3-bromomethyl-5-t-butylsalicylaldehyde in the synthesis of piperazine-containing heteroditopic ligands as receptors for metal salts (Wang, Wilson, Blake, Collinson, Tasker, & Schröder, 2006).

Photophysics and Photosynthesis Research

- Szigeti, Tóth, & Paless (1982) investigated the effects of 3,5-disubstituted 4-hydroxy-benzonitriles, including bromoxynil, on photosynthetic parameters, highlighting its impact on energy migration in chlorophyll forms (Szigeti, Tóth, & Paless, 1982).

Synthesis of Rupatadine

- Guo, Lu, & Wang (2015) reported a new preparation of 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine (Guo, Lu, & Wang, 2015).

Porphyrin Synthesis

- Paine, Hiom, & Dolphin (1988) prepared 5'·Bromo·5·(bromomethyl)·2,2'-dipyrromethenium bromides for porphyrin synthesis (Paine, Hiom, & Dolphin, 1988).

Polymer Science

- Uhrich, Hawker, Fréchet, & Turner (1992) demonstrated the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene for the synthesis of hyperbranched polyethers (Uhrich, Hawker, Fréchet, & Turner, 1992).

Safety and Hazards

Mécanisme D'action

- The primary target of 3-(Bromomethyl)-5-chlorobenzonitrile is the protein Cereblon (CRBN) . CRBN is a key player in the mechanism of action for this compound.

Target of Action

Mode of Action

Propriétés

IUPAC Name |

3-(bromomethyl)-5-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITIYKYPUAHWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901289414 | |

| Record name | 3-(Bromomethyl)-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1021871-36-2 | |

| Record name | 3-(Bromomethyl)-5-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021871-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

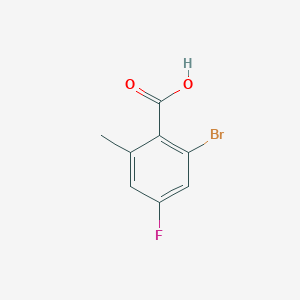

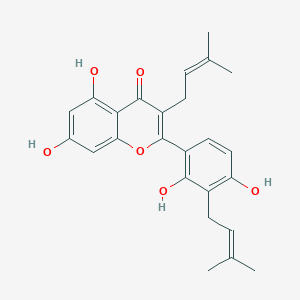

![(2R,3R)-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-diol](/img/structure/B3026517.png)